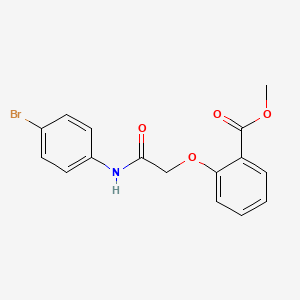

Methyl 2-(2-((4-bromophenyl)amino)-2-oxoethoxy)benzoate

Description

Properties

IUPAC Name |

methyl 2-[2-(4-bromoanilino)-2-oxoethoxy]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrNO4/c1-21-16(20)13-4-2-3-5-14(13)22-10-15(19)18-12-8-6-11(17)7-9-12/h2-9H,10H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCQGMQASOBNYHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Bromoacetamide

2-Bromoacetamide is synthesized by reacting bromoacetyl bromide with aqueous ammonia:

$$

\text{BrCH}2\text{COBr} + 2\text{NH}3 \rightarrow \text{BrCH}2\text{CONH}2 + \text{NH}_4\text{Br}

$$

Conditions : Ice-cooled ammonia solution (0–5°C), stoichiometric bromoacetyl bromide addition, 2-hour stirring.

Alkylation of Methyl 2-Hydroxybenzoate

Methyl salicylate undergoes alkylation with 2-bromoacetamide in the presence of a base:

$$

\text{Methyl salicylate} + \text{BrCH}2\text{CONH}2 \xrightarrow{\text{K}2\text{CO}3} \text{Methyl 2-(2-bromoacetoxy)benzoate}

$$

Optimized Conditions :

Amide Formation with 4-Bromoaniline

The bromoacetate intermediate reacts with 4-bromoaniline via nucleophilic substitution:

$$

\text{Methyl 2-(2-bromoacetoxy)benzoate} + \text{4-BrC}6\text{H}4\text{NH}_2 \rightarrow \text{Target Compound} + \text{HBr}

$$

Key Parameters :

- Solvent: Dichloromethane (DCM)

- Base: Triethylamine (3.0 equiv)

- Temperature: Room temperature, 6 hours

- Yield: 85%

Alternative Route via Esterification of Preformed Amide (Pathway B)

Synthesis of 2-((4-Bromophenyl)amino)-2-oxoethanol

4-Bromoaniline reacts with glycolic acid to form the hydroxyamide:

$$

\text{4-BrC}6\text{H}4\text{NH}2 + \text{HOCH}2\text{COOH} \xrightarrow{\text{DCC}} \text{HOCH}2\text{CONH}(\text{C}6\text{H}_4\text{Br-4})

$$

Conditions :

Esterification with Methyl 2-Hydroxybenzoate

The hydroxyamide is esterified using methyl salicylate under Mitsunobu conditions:

$$

\text{HOCH}2\text{CONH}(\text{C}6\text{H}4\text{Br-4}) + \text{Methyl salicylate} \xrightarrow{\text{DEAD, PPh}3} \text{Target Compound}

$$

Optimization Data :

- Reagents: Diethyl azodicarboxylate (DEAD, 1.2 equiv), triphenylphosphine (1.2 equiv)

- Solvent: Dry THF

- Temperature: 0°C to room temperature, 24 hours

- Yield: 65%

Comparative Analysis of Synthetic Methods

Key Observations :

- Pathway A offers higher yields due to efficient amide coupling in DCM.

- Pathway B’s Mitsunobu reaction is stereospecific but limited by DEAD’s cost and toxicity.

Large-Scale Manufacturing Protocols

Bromination and Esterification (Adapted from Patent US20120309973A1)

A scaled-up process involves:

Workup and Purification

- Extraction : Dichloromethane washes to isolate the ester.

- Distillation : Reduced-pressure distillation removes solvents and byproducts.

- Crystallization : Heptane trituration enhances purity to >99%.

Challenges and Optimization Strategies

Regioselectivity in Amide Formation

Competing O- vs. N-alkylation is mitigated by:

Solvent Selection

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-((4-bromophenyl)amino)-2-oxoethoxy)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions can occur at the bromophenyl group, using reagents like bromine or chlorine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Methyl 2-(2-((4-bromophenyl)amino)-2-oxoethoxy)benzoate is a chemical compound with the CAS number 949969-59-9 . It has a molecular formula of C16H14BrNO4 and a molecular weight of 364.2 .

General Information and Properties

- Synonyms: this compound

- IUPAC Name: methyl 2-[2-(4-bromoanilino)-2-oxoethoxy]benzoate

- Purity: typically >95%

- Storage: Store at room temperature

- Manufacturer: Combi-Blocks

Safety Information

- Signal Word: Warning

- Hazard Statements: H302, H315, H319, H335

- Precautionary Statements: P261, P280, P305+351+338

Applications

While the search results do not provide specific applications of this compound, they do offer some context:

- Reagent: It is intended for use as a reagent in testing and research purposes . It is not meant for use as a drug, food, or household item .

- Pharmaceutical Industry: Microbial enzymes, in general, have applications in the pharmaceutical industry . this compound may potentially be used as a building block in the synthesis or modification of active pharmaceutical ingredients (APIs) .

- Research: This chemical is used for scientific research .

Additional Documents

Potential Areas for Further Research

To determine the specific applications of this compound, further research is needed in the following areas:

- Conformational Studies: Investigating the conformational properties of related 2-(4-bromophenyl)-2-oxoethyl benzoates could provide insights into the structural behavior and potential interactions of this compound with biological targets .

- Synthesis and Biological Evaluation: Exploring the synthesis and biological evaluation of non-nucleoside reverse transcriptase inhibitors involving similar chemical intermediates could reveal potential uses in medicinal chemistry .

Mechanism of Action

The mechanism of action of Methyl 2-(2-((4-bromophenyl)amino)-2-oxoethoxy)benzoate involves its interaction with specific molecular targets. The bromophenyl group can participate in halogen bonding, while the amino and ester groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features and Substituents

Physicochemical Properties

Table 2: Melting Points and Solubility Trends

Biological Activity

Methyl 2-(2-((4-bromophenyl)amino)-2-oxoethoxy)benzoate is a compound of interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C16H14BrN2O4

- Molar Mass : 350.16 g/mol

- Density : 1.594 g/cm³

- CAS Number : 949969-59-9

The compound features a methyl ester group, an amine moiety, and an ether linkage, with a bromophenyl group that enhances its biological properties.

Enzymatic Activation

This compound has been identified as a glucocerebrosidase activator . This enzyme is crucial for the metabolism of glycolipids, and its activation can have therapeutic implications for lysosomal storage disorders, particularly Gaucher's disease. In vitro studies have shown that this compound significantly enhances glucocerebrosidase activity, suggesting its potential for further pharmacological development .

The biological activity of this compound can be attributed to several structural features:

- The bromophenyl group may facilitate interactions through halogen bonding.

- The amine and ester groups are capable of forming hydrogen bonds with biological macromolecules, potentially modulating enzyme activity or receptor interactions.

Synthesis Methods

The synthesis of this compound typically involves multi-step processes:

- Formation of Intermediate : Reaction of 4-bromoaniline with ethyl chloroformate.

- Final Product Formation : The intermediate is reacted with methyl salicylate under basic conditions.

- Purification : Techniques like recrystallization and chromatography are employed to ensure product purity .

In Vitro Studies

Research has demonstrated that this compound enhances glucocerebrosidase activity significantly in cell cultures. This activation not only supports metabolic functions but also suggests a pathway for therapeutic intervention in diseases characterized by enzyme deficiencies .

Comparative Studies

A comparative analysis with similar compounds indicates that this compound exhibits unique properties due to its combination of functional groups, which allows for diverse chemical interactions. For instance, compounds like methyl 2-amino-4-bromobenzoate lack the complex interactions facilitated by the ether and amine groups present in this compound .

Applications in Medicinal Chemistry

This compound is being explored for various applications:

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Methyl 2-(2-((4-bromophenyl)amino)-2-oxoethoxy)benzoate to improve yield and purity?

- Methodological Answer :

- Stepwise Synthesis : Begin with coupling 4-bromoaniline to a glyoxylic acid derivative, followed by esterification with methyl salicylate. Use potassium carbonate (K₂CO₃) as a base in dimethylformamide (DMF) at 60–80°C for 24–48 hours .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol or acetone) to isolate the product. Monitor purity via TLC (Rf ≈ 0.4–0.6 in 7:3 hexane/ethyl acetate) .

- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of glyoxylic acid to methyl salicylate) and use inert gas (N₂) to minimize oxidation side reactions .

Q. What analytical techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Expect signals at δ 8.0–8.2 ppm (aromatic protons adjacent to ester groups), δ 4.5–4.7 ppm (–OCH₂CO–), and δ 3.8–3.9 ppm (methoxy group) .

- ¹³C NMR : Peaks at ~167–170 ppm (ester carbonyl) and ~165 ppm (amide carbonyl) .

- Infrared (IR) Spectroscopy : Key absorptions at 1720–1740 cm⁻¹ (ester C=O), 1680–1700 cm⁻¹ (amide C=O), and 1240–1260 cm⁻¹ (C–O–C) .

- X-Ray Crystallography : Resolve dihedral angles between aromatic rings (e.g., ~46.5° between benzoate and bromophenyl moieties) to confirm spatial conformation .

Q. How can solubility and stability be assessed for in vitro studies?

- Methodological Answer :

- Solubility Screening : Test in DMSO (primary solvent for stock solutions) and aqueous buffers (PBS, pH 7.4) with ≤1% DMSO. Use dynamic light scattering (DLS) to detect aggregation .

- Stability Assays : Incubate in PBS (37°C, 24–72 hours) and analyze via HPLC-UV (C18 column, acetonitrile/water gradient). Monitor degradation products at 254 nm .

Advanced Research Questions

Q. What strategies are effective for studying the compound’s interaction with biological macromolecules?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on a CM5 chip and measure binding affinity (KD) at varying compound concentrations (1–100 µM) .

- Molecular Docking : Use AutoDock Vina to model interactions with active sites (e.g., ATP-binding pockets). Validate with mutagenesis studies (e.g., alanine scanning of key residues) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) in PBS (pH 7.4) at 25°C .

Q. How can researchers resolve contradictions in reported biological activity data?

- Methodological Answer :

- Assay Standardization :

- Cell Line Authentication : Use STR profiling to confirm identity (e.g., HeLa, MCF-7).

- Dose-Response Curves : Test 0.1–100 µM with positive controls (e.g., doxorubicin for cytotoxicity) .

- Metabolic Stability Check : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS to rule out rapid degradation .

- Structural Analog Comparison : Synthesize derivatives (e.g., replacing bromine with chlorine) to isolate electronic effects on activity .

Q. What computational approaches predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or pkCSM to estimate logP (≈2.5–3.0), bioavailability (≥30%), and blood-brain barrier permeability (likely low due to ester groups) .

- CYP450 Inhibition : Screen against CYP3A4/2D6 using fluorometric assays (e.g., Vivid® substrates) to assess drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.